

# spectroscopic data of 3-Iodotoluene (NMR, IR, MS)

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## Compound of Interest

Compound Name: 3-Iodotoluene

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## An In-depth Technical Guide to the Spectroscopic Data of 3-Iodotoluene

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Iodotoluene** ( $C_7H_7I$ ), a key aromatic halogen compound. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering detailed data and methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

## Spectroscopic Data Analysis

Spectroscopic techniques are fundamental for the structural elucidation and characterization of organic molecules. For **3-Iodotoluene**, NMR provides detailed information about the hydrogen and carbon framework, IR identifies the functional groups present, and MS reveals the molecular weight and fragmentation patterns.

## Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful tool for determining the precise structure of a molecule. Data is typically acquired in a deuterated solvent, such as chloroform-d ( $CDCl_3$ ).<sup>[1]</sup>

### $^1H$ NMR Data

The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift ( $\delta$ ) ppm             | Multiplicity                       | Integration | Assignment |
|---|------------------------------------|-------------|------------|
| Data not explicitly found in search results | Aromatic Protons (Ar-H)            |             |            |
| Data not explicitly found in search results | Methyl Protons (-CH <sub>3</sub> ) |             |            |

Note: Specific chemical shifts, multiplicities, and coupling constants for **3-Iodotoluene** were not available in the provided search results. The table represents the expected proton environments.

#### <sup>13</sup>C NMR Data

The carbon-13 NMR spectrum shows signals for each unique carbon atom in the molecule.<sup>[2]</sup> The spectra are generally recorded with broadband proton decoupling, resulting in singlet peaks for each carbon.<sup>[2][3]</sup>

| Chemical Shift ( $\delta$ ) ppm             | Assignment                           |
|---|--------------------------------------|
| Data not explicitly found in search results | Aromatic Carbon (C-I)                |
| Data not explicitly found in search results | Aromatic Carbons (Ar-C)              |
| Data not explicitly found in search results | Aromatic Carbon (C-CH <sub>3</sub> ) |
| Data not explicitly found in search results | Methyl Carbon (-CH <sub>3</sub> )    |

Note: While sources confirm the existence of <sup>13</sup>C NMR data for **3-Iodotoluene**<sup>[4][5]</sup>, specific chemical shift values were not detailed in the search results.

## Infrared (IR) Spectroscopy Data

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds.<sup>[6]</sup> This technique is excellent for identifying functional groups.

[\[7\]](#)

| Wavenumber (cm <sup>-1</sup> ) | Vibration Type        | Functional Group |
|--------------------------------|-----------------------|------------------|
| 3100–3000                      | C-H Stretch           | Aromatic         |
| 3000–2850                      | C-H Stretch           | Alkane (Methyl)  |
| 1600–1400                      | C-C Stretch (in-ring) | Aromatic         |
| ~800-600                       | C-I Stretch           | Aryl Iodide      |

Note: This table is based on characteristic IR absorption ranges for the functional groups present in **3-Iodotoluene**.[\[8\]](#) Specific peak values from a measured spectrum were not available in the search results.

## Mass Spectrometry (MS) Data

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio ( $m/z$ ) of ions.[\[9\]](#) Electron Ionization (EI) is a common method where a high-energy electron beam bombards the sample, causing ionization and fragmentation.[\[10\]](#)[\[11\]](#)

| $m/z$ | Relative Intensity (%) | Assignment                   |
|-------|------------------------|------------------------------|
| 218   | 100                    | $[M]^+$ (Molecular Ion)      |
| 91    | ~97                    | $[C_7H_7]^+$ (Tropylium ion) |
| 65    | ~38                    | $[C_5H_5]^+$                 |
| 39    | ~9                     | $[C_3H_3]^+$                 |

Data sourced from PubChem and ChemicalBook.[\[5\]](#)[\[12\]](#) The molecular ion is typically the base peak or a very intense peak.[\[10\]](#)

## Experimental Protocols

The quality of spectroscopic data is highly dependent on proper sample preparation and instrument operation.[\[13\]](#)

## NMR Spectroscopy Protocol (Solution-State)

- Sample Preparation: Accurately weigh 5-25 mg of **3-Iodotoluene** for  $^1\text{H}$  NMR (or 50-100 mg for  $^{13}\text{C}$  NMR) into a clean, dry vial.[\[14\]](#)[\[15\]](#)
- Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ) to the vial.[\[13\]](#) Gently vortex or sonicate to ensure the sample dissolves completely.[\[13\]](#)
- Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a pipette with a small, tight plug of glass wool directly into a clean 5 mm NMR tube.[\[14\]](#)
- Standard Addition (Optional): For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added.[\[1\]](#)[\[15\]](#)
- Data Acquisition:
  - Insert the NMR tube into the spectrometer.
  - Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.[\[13\]](#)
  - Shim the magnetic field to maximize its homogeneity and improve spectral resolution.[\[13\]](#)
  - Tune the probe to the desired nucleus ( $^1\text{H}$  or  $^{13}\text{C}$ ).[\[13\]](#)
  - Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence) and acquire the spectrum.

## IR Spectroscopy Protocol (Neat Liquid)

- Prepare Salt Plates: Ensure two infrared-transparent salt plates (e.g., NaCl or KBr) are clean and dry. Handle them only by the edges to avoid moisture contamination.
- Sample Application: Place 1-2 drops of neat (pure) **3-Iodotoluene** liquid onto the surface of one salt plate.[\[16\]](#)

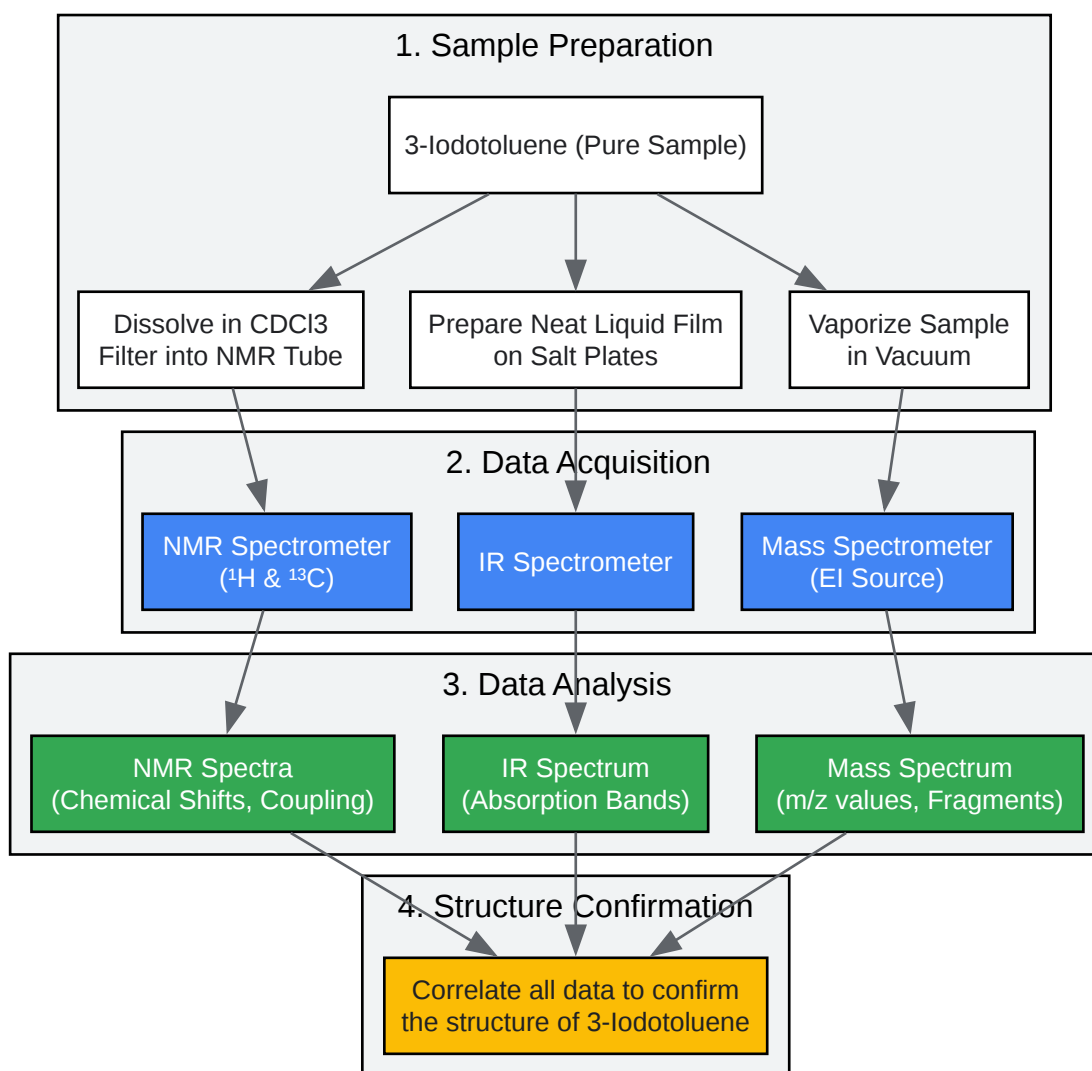
- **Create Thin Film:** Place the second salt plate on top of the first, gently pressing to create a thin, uniform liquid film between them, free of air bubbles.[\[16\]](#)
- **Acquire Spectrum:** Place the "sandwich" assembly into the sample holder of the IR spectrometer.[\[16\]](#)
- **Data Collection:** Run the IR scan to obtain the spectrum, which plots absorbance or transmittance against wavenumber ( $\text{cm}^{-1}$ ).
- **Cleaning:** After analysis, immediately disassemble the plates, rinse them with a dry solvent (like acetone), and dry them thoroughly before returning them to a desiccator.[\[16\]](#)

## Mass Spectrometry Protocol (Electron Ionization)

- **Sample Introduction:** Introduce a small amount of the **3-Iodotoluene** sample into the mass spectrometer, often via direct injection or through a gas chromatography (GC) system. The sample is vaporized in a vacuum.[\[17\]](#)
- **Ionization:** In the ion source, the gaseous sample molecules are bombarded by a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged radical cation known as the molecular ion ( $[\text{M}]^{+\bullet}$ ).[\[10\]](#)[\[11\]](#)
- **Fragmentation:** The high energy of the ionization process causes the molecular ion to fragment into smaller, characteristic charged fragments and neutral species.[\[17\]](#)
- **Mass Analysis:** The positively charged ions (both the molecular ion and fragments) are accelerated by an electric field and then deflected by a magnetic field. The degree of deflection is dependent on the mass-to-charge ratio ( $m/z$ ) of each ion.[\[11\]](#)
- **Detection:** An ion detector records the abundance of ions at each  $m/z$  value. The resulting data is plotted as a mass spectrum, showing relative intensity versus  $m/z$ .[\[11\]](#)

## Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical compound like **3-Iodotoluene**.



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Caption: Workflow for Spectroscopic Characterization.

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